molecular formula C6H10O2 B068453 (3E)-3-Methyl-5-hydroxy-3-penten-2-one CAS No. 160456-56-4

(3E)-3-Methyl-5-hydroxy-3-penten-2-one

Cat. No. B068453
CAS RN: 160456-56-4
M. Wt: 114.14 g/mol
InChI Key: PJJQEFSIWVVTFX-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3E)-3-Methyl-5-hydroxy-3-penten-2-one, also known as 3-Methyl-5-hydroxy-3-penten-2-one (MHPO) is a natural product found in the essential oils of various plants. MHPO has been studied for its potential use in scientific research due to its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of MHPO is not fully understood, but it is believed to act as a free radical scavenger, which helps to protect cells from oxidative damage. It may also inhibit the production of pro-inflammatory cytokines, which can contribute to the development of chronic diseases.
Biochemical and Physiological Effects:
MHPO has been found to have a number of biochemical and physiological effects, including antioxidant and anti-inflammatory properties. It has been shown to reduce oxidative stress and inflammation in vitro and in vivo, and may also have neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using MHPO in lab experiments is its availability and relatively low cost compared to other natural products. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on MHPO. One area of interest is its potential use in the development of new drugs and therapies for chronic diseases such as cancer and Alzheimer's disease. Another area of interest is its potential use as a natural preservative in the food and cosmetic industries. Further studies are needed to fully understand the mechanism of action of MHPO and its potential applications in various fields.

Synthesis Methods

MHPO can be synthesized using various methods, including the oxidation of 3-methyl-3-penten-2-one or the condensation of 3-methyl-2-butanone with formaldehyde. However, the most common method of synthesis is the oxidation of geraniol, a natural compound found in many plants.

Scientific Research Applications

MHPO has been studied for its potential use in scientific research, particularly in the fields of chemistry and biology. It has been found to have antioxidant and anti-inflammatory properties, which make it a potential candidate for use in the development of new drugs and therapies.

properties

CAS RN

160456-56-4

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

(E)-5-hydroxy-3-methylpent-3-en-2-one

InChI

InChI=1S/C6H10O2/c1-5(3-4-7)6(2)8/h3,7H,4H2,1-2H3/b5-3+

InChI Key

PJJQEFSIWVVTFX-HWKANZROSA-N

Isomeric SMILES

C/C(=C\CO)/C(=O)C

SMILES

CC(=CCO)C(=O)C

Canonical SMILES

CC(=CCO)C(=O)C

synonyms

3-Penten-2-one, 5-hydroxy-3-methyl-, (3E)- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.